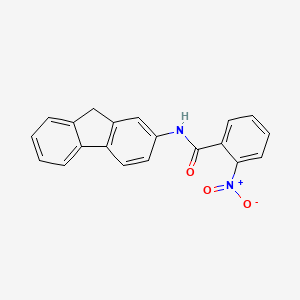![molecular formula C22H24N2O2 B5822993 (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)
(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPCA or AG-490 and is a tyrosine kinase inhibitor. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves the inhibition of tyrosine kinase activity. Specifically, it has been shown to inhibit the activity of JAK and STAT proteins, which are involved in immune system function and inflammation. By inhibiting these proteins, EPCA may have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine are primarily related to its inhibition of tyrosine kinase activity. By inhibiting the activity of JAK and STAT proteins, EPCA may have potential anti-inflammatory and immunomodulatory effects. Additionally, it may have potential anti-tumor effects by inhibiting the activity of tyrosine kinases involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
One of the main advantages of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine for lab experiments is its potential as a tyrosine kinase inhibitor. This makes it a valuable tool for studying the role of tyrosine kinases in various diseases, including cancer, inflammation, and autoimmune disorders. However, one limitation of EPCA is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine. One potential area of focus is the development of more selective tyrosine kinase inhibitors that have fewer off-target effects and toxicity. Additionally, further research is needed to better understand the mechanisms of action of EPCA and its potential therapeutic effects in various diseases. Finally, the development of new methods for synthesizing EPCA and related compounds may also be an area of future research.
合成方法
The synthesis of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine involves several steps. One of the most common methods involves the reaction of 4-ethoxyphenylacetic acid with 1,2,3,4-tetrahydrocarbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-(2-oxo-1-imidazolidinyl) acetamide to yield the final product.
科学研究应用
The scientific research application of (4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine is primarily focused on its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in the development and progression of various diseases, including cancer. EPCA has been shown to inhibit the activity of several tyrosine kinases, including the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins, which are involved in immune system function and inflammation.
属性
IUPAC Name |
2-(4-ethoxyanilino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-26-17-13-11-16(12-14-17)23-15-22(25)24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3,5,7,9,11-14,23H,2,4,6,8,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCYPYGNFFIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![2-[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B5822980.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)

